molecular formula C23H22N4O4 B2953235 1-(1-(2-(Benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione CAS No. 2034283-56-0

1-(1-(2-(Benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione

Número de catálogo: B2953235
Número CAS: 2034283-56-0
Peso molecular: 418.453
Clave InChI: JHJWYYMRVZMECB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 1-(1-(2-(Benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is a structurally complex molecule featuring a benzo[d]isoxazole core linked to a piperidine ring via an acetyl group, with a phenyl-substituted imidazolidine-2,4-dione (hydantoin) moiety. The hydantoin ring may influence metabolic stability and receptor binding, as hydantoin derivatives are historically associated with anticonvulsant activity (e.g., phenytoin), though structural modifications here could redirect therapeutic utility toward psychosis or related conditions .

Propiedades

IUPAC Name

1-[1-[2-(1,2-benzoxazol-3-yl)acetyl]piperidin-4-yl]-3-phenylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4/c28-21(14-19-18-8-4-5-9-20(18)31-24-19)25-12-10-16(11-13-25)26-15-22(29)27(23(26)30)17-6-2-1-3-7-17/h1-9,16H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHJWYYMRVZMECB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)CC4=NOC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 1-(1-(2-(Benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione (CAS Number: 2034298-21-8) is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the realm of neuropharmacology and psychiatry. This article aims to explore its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H18F3N5O3C_{18}H_{18}F_{3}N_{5}O_{3}, with a molecular weight of 409.4 g/mol. The structure consists of a benzo[d]isoxazole moiety linked to a piperidine and an imidazolidine ring, which are known to contribute to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interactions with various neurotransmitter systems, particularly:

  • Dopaminergic System : The compound exhibits affinity for dopamine receptors, which are crucial in regulating mood and behavior. Its structure suggests potential antipsychotic properties similar to other benzisoxazole derivatives.
  • Serotonergic System : There is evidence indicating that this compound may also modulate serotonin receptors, which could enhance its therapeutic profile by reducing side effects commonly associated with traditional antipsychotics.

Antipsychotic Activity

Research has shown that derivatives similar to this compound can exhibit significant antipsychotic effects. For instance, studies on related benzisoxazole derivatives have demonstrated their ability to block amphetamine-induced behaviors in animal models, suggesting efficacy in treating psychosis without the typical side effects associated with older antipsychotics .

Neuroprotective Effects

Preliminary studies indicate that compounds within this class may possess neuroprotective properties, potentially offering benefits in neurodegenerative conditions. The exact mechanisms remain under investigation but may involve antioxidant activity and modulation of neuroinflammatory pathways.

Study 1: Behavioral Assessment

In a behavioral assessment involving the Sidman avoidance paradigm, compounds structurally related to 1-(1-(2-(benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione demonstrated significant reductions in avoidance responses, indicating potential anxiolytic properties .

Study 2: Receptor Binding Assays

Receptor binding assays have shown that the compound has a high affinity for both dopamine D2 and serotonin 5-HT2A receptors. This dual action suggests it could be effective in treating conditions like schizophrenia while minimizing extrapyramidal side effects .

Data Summary Table

PropertyValue
CAS Number2034298-21-8
Molecular FormulaC18H18F3N5O3C_{18}H_{18}F_{3}N_{5}O_{3}
Molecular Weight409.4 g/mol
Key Biological ActivitiesAntipsychotic, Neuroprotective
Affinity for Dopamine ReceptorsHigh
Affinity for Serotonin ReceptorsHigh

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous molecules, supported by evidence from diverse sources:

Compound Core Structure Key Substituents Biological Activity Source
1-(1-(2-(Benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione (Target) Benzo[d]isoxazole + piperidine + hydantoin Phenyl group on hydantoin; acetyl linker Hypothesized antipsychotic (structural analogy to Iloperidone); potential CNS activity
Iloperidone Impurities (e.g., 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole) Benzo[d]isoxazole + piperidine Fluorine substitution on benzo[d]isoxazole Antipsychotic impurities; may influence pharmacokinetics or toxicity
1-(2-(2-Chlorophenyl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetyl)-4-phenylthiosemicarbazide (6a) Benzo[d]isoxazole + piperidine + thiosemicarbazide Chlorophenyl, fluorine on benzo[d]isoxazole; thiosemicarbazide tail Moderate antimicrobial activity (Bacillus subtilis, Escherichia coli)
Pimozide Diphenylbutylpiperidine + benzimidazolone Bis(4-fluorophenyl)butyl chain; benzimidazolone Atypical antipsychotic; D2/5-HT2A antagonist; long-acting due to hydrophobicity
1-{1-[2-(2-Methoxyphenyl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione Benzo[d]isoxazole analog + hydantoin Trifluoroethyl group; methoxyphenyl acetyl Structural similarity to target compound; fluorine may enhance bioavailability

Key Findings from Comparative Analysis

Structural Impact on Activity: The hydantoin ring in the target compound distinguishes it from thiosemicarbazide derivatives (e.g., compound 6a), which exhibit antimicrobial rather than CNS activity. The phenyl group on the hydantoin contrasts with Iloperidone’s fluorinated benzo[d]isoxazole impurities, suggesting differences in metabolic pathways. Non-fluorinated analogs may exhibit slower hepatic clearance but reduced receptor affinity compared to fluorinated derivatives .

Receptor Interaction: The piperidine-acetyl linkage in the target compound mirrors Iloperidone’s backbone, which antagonizes dopamine D2 and serotonin 5-HT2A receptors. However, the absence of a fluorinated benzo[d]isoxazole (as in compound 6a) may reduce potency but mitigate side effects like extrapyramidal symptoms (EPS) .

Functional Group Trade-offs :

  • The trifluoroethyl group in the analog enhances metabolic stability and bioavailability via fluorine’s electronegativity and lipophilicity. The target compound’s phenyl group may prioritize aromatic interactions with receptors over pharmacokinetic optimization .

Synthetic Challenges :

  • Impurities in Iloperidone synthesis (e.g., 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole) highlight the reactivity of the piperidine-benzo[d]isoxazole junction, suggesting that the target compound’s acetyl spacer may reduce undesired byproducts during synthesis .

Q & A

Q. What statistical frameworks are suitable for validating synthetic route reproducibility?

  • Methodological Answer : Implement Six Sigma methodologies (e.g., process capability indices, Cp/Cpk) to quantify variability across batches. DOE-generated response surface models (RSM) can define robust operating ranges for critical parameters like reaction time and catalyst type .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.